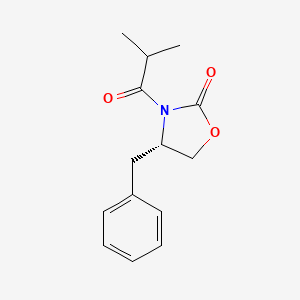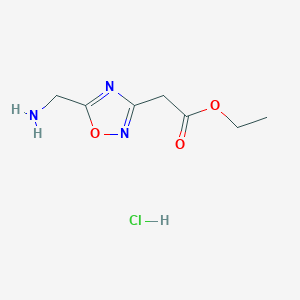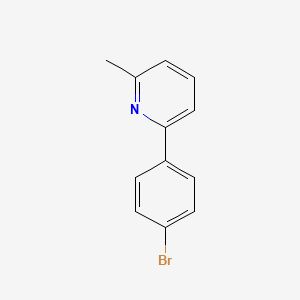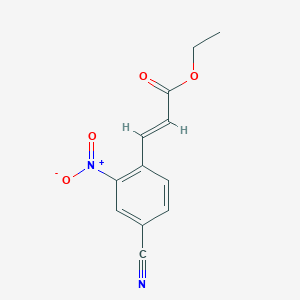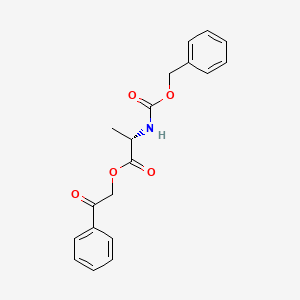
2-Oxo-2-phenylethyl ((benzyloxy)carbonyl)-L-alaninate
Descripción general
Descripción
2-Oxo-2-phenylethyl ((benzyloxy)carbonyl)-L-alaninate is an organic compound that belongs to the class of carbamate esters. This compound is characterized by the presence of a phenyl group, a benzyloxycarbonyl group, and an alaninate moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl ((benzyloxy)carbonyl)-L-alaninate typically involves the reaction of 2-oxo-2-phenylethyl bromide with N-benzyloxycarbonyl-L-alanine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using larger quantities of reagents and solvents. The use of automated synthesis equipment and continuous flow reactors can also enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Oxo-2-phenylethyl ((benzyloxy)carbonyl)-L-alaninate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation: Oxidation reactions can convert the phenyl group to a phenol or other oxidized derivatives.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Substitution: Reagents like trifluoroacetic acid (TFA) or hydrogen bromide (HBr) in acetic acid are commonly employed.
Major Products
Hydrolysis: Produces 2-oxo-2-phenylethyl carboxylic acid and N-benzyloxycarbonyl-L-alanine.
Oxidation: Yields phenolic derivatives.
Substitution: Results in various substituted carbamate esters.
Aplicaciones Científicas De Investigación
2-Oxo-2-phenylethyl ((benzyloxy)carbonyl)-L-alaninate is used in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Oxo-2-phenylethyl ((benzyloxy)carbonyl)-L-alaninate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites. The benzyloxycarbonyl group can be cleaved under physiological conditions, releasing the active moiety that exerts its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl carbamate: Another carbamate ester with similar structural features.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: A derivative of N-Boc piperazine with comparable chemical properties.
Uniqueness
2-Oxo-2-phenylethyl ((benzyloxy)carbonyl)-L-alaninate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of the phenyl group and the benzyloxycarbonyl protecting group makes it particularly useful in synthetic chemistry and drug development.
Propiedades
IUPAC Name |
phenacyl (2S)-2-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-14(20-19(23)25-12-15-8-4-2-5-9-15)18(22)24-13-17(21)16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H,20,23)/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNLGCDPQMBTPW-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC(=O)C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OCC(=O)C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


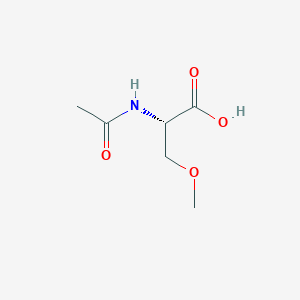
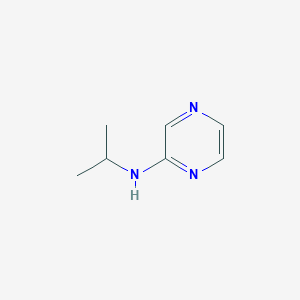
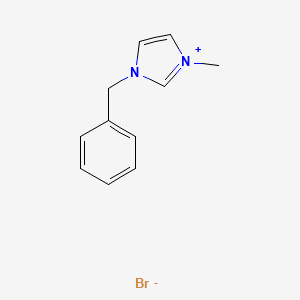

![[4-(methylsulfanyl)phenyl]thiourea](/img/structure/B3148588.png)
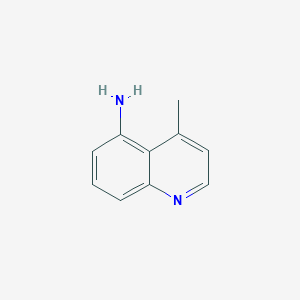
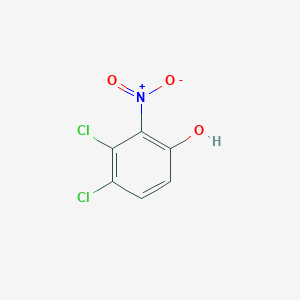
![Imidazo[1,5-a]pyridin-3(2H)-one](/img/structure/B3148602.png)
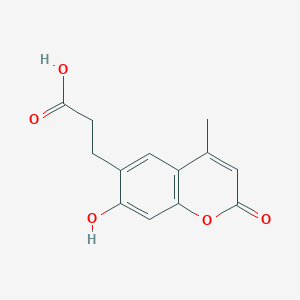
![8-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B3148613.png)
